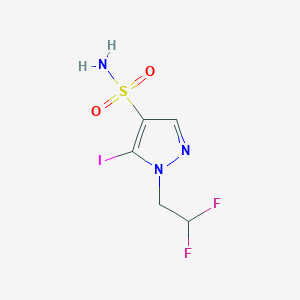
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoroethyl and iodopyrazole groups in its structure makes it a versatile compound for chemical synthesis and research.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoroethylamine with 5-iodopyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using advanced purification techniques and catalysts .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Material Science: Its unique structural features make it useful in the development of advanced materials, such as polymers and coatings, with specific properties
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the lipophilicity and binding affinity of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-5-bromopyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.
1-(2,2-Difluoroethyl)-5-chloropyrazole-4-sulfonamide: Contains a chlorine atom, leading to different chemical and biological properties.
1-(2,2-Difluoroethyl)-5-fluoropyrazole-4-sulfonamide: The presence of a fluorine atom alters its electronic properties and reactivity
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-5(8)3(1-10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISANMZTNSZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)N)I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
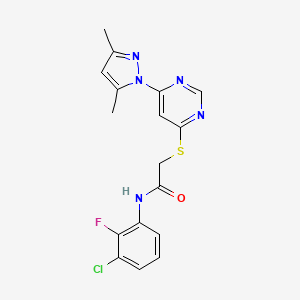
![(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2524752.png)
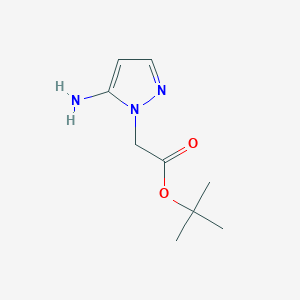
![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)
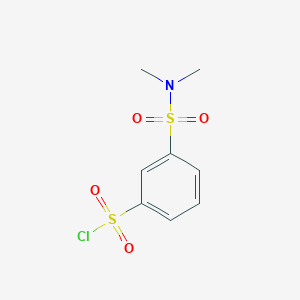
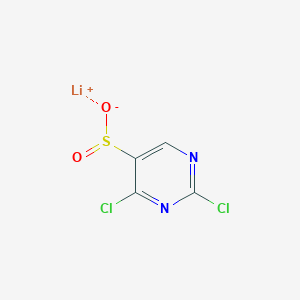
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2524763.png)

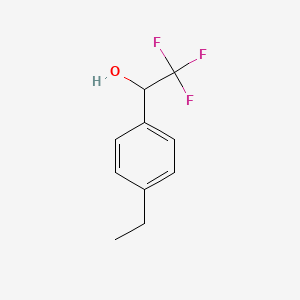
![2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2524767.png)
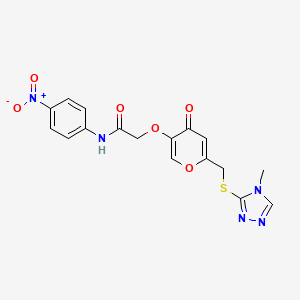
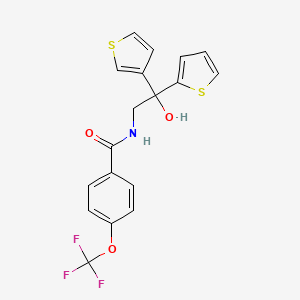
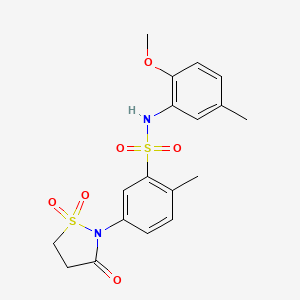
![3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2524774.png)
